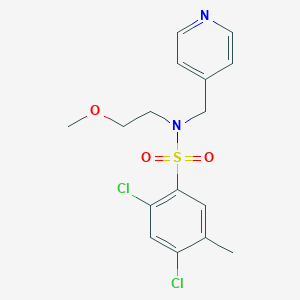
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18Cl2N2O3S and its molecular weight is 389.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,4-Dichloro-N-(2-methoxyethyl)-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of dichloro and methoxyethyl groups contributes to its unique chemical reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C14H17Cl2N3O2S
- Molecular Weight : 348.27 g/mol
The biological activity of this compound primarily involves its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play a role in disease progression.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have reported that sulfonamides possess antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Preliminary studies suggest that the compound could inhibit tumor growth in specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of sulfonamides found that compounds similar to this compound exhibited significant activity against gram-positive bacteria. The study concluded that structural modifications could enhance efficacy further.
Case Study 2: Anticancer Properties
Research involving the application of this compound on various cancer cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Table 2: Anticancer Activity Results
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3S/c1-12-9-16(15(18)10-14(12)17)24(21,22)20(7-8-23-2)11-13-3-5-19-6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMYCTRXERDOBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCOC)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














